molecular formula C12H18N4OS B12230065 N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide

N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide

Cat. No.: B12230065
M. Wt: 266.37 g/mol
InChI Key: JXEQNWGRRPWNSY-UHFFFAOYSA-N
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Description

N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide is a compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with appropriate reagents under controlled conditions. One common method involves the use of hydrazonoyl halides as precursors, which react with alkyl carbothioates or carbothioamides in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which may enhance its biological activity and stability compared to other thiadiazole derivatives.

Properties

Molecular Formula

C12H18N4OS

Molecular Weight

266.37 g/mol

IUPAC Name

N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C12H18N4OS/c1-8(17)15(2)10-5-6-16(7-10)12-14-13-11(18-12)9-3-4-9/h9-10H,3-7H2,1-2H3

InChI Key

JXEQNWGRRPWNSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C2=NN=C(S2)C3CC3

Origin of Product

United States

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